BenchChemオンラインストアへようこそ!

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

medicinal chemistry lead optimization physicochemical profiling

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone (CAS 1189448-91-6) is a heterocyclic methanone that combines an indoline, a pyridazine, and a pyrrolidine moiety. Its molecular formula is C₁₇H₁₈N₄O, with a molecular weight of 294.35 g·mol⁻¹, a computed XLogP3 of 2.2, zero hydrogen-bond donors, four hydrogen-bond acceptors, and two rotatable bonds.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1189448-91-6
Cat. No. B2935257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
CAS1189448-91-6
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2
InChIKeyGZLIJRGFRPPJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone: Core Structural and Physicochemical Profile for Informed Procurement


Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone (CAS 1189448-91-6) is a heterocyclic methanone that combines an indoline, a pyridazine, and a pyrrolidine moiety. Its molecular formula is C₁₇H₁₈N₄O, with a molecular weight of 294.35 g·mol⁻¹, a computed XLogP3 of 2.2, zero hydrogen-bond donors, four hydrogen-bond acceptors, and two rotatable bonds [1]. The compound is registered under PubChem CID 53006015 and ChEMBL ID CHEMBL3439249 and is primarily employed as a research tool in kinase inhibitor discovery [1][2].

Why Indolin-Pyridazine-Pyrrolidine Scaffolds Cannot Be Substituted Generically: Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone


Closely related analogs such as Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone differ only by the size of the saturated amine ring (pyrrolidine vs. piperidine), yet this single methylene group alters conformational flexibility, steric bulk, and lipophilicity—factors that can profoundly affect kinase target binding and selectivity [1][2]. The indoline-pyrrolidine-pyridazine linkage constitutes a defined pharmacophore whose substitution pattern is not interchangeable without altering biological potency, physicochemical properties, and ultimately screening outcomes [2]. Consequently, procurement decisions that treat the pyrrolidine and piperidine variants as functionally equivalent risk confounding structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage: Pyrrolidine vs. Piperidine Analog in the Indolin-Pyridazine Series

The target compound has a molecular weight of 294.35 g·mol⁻¹, which is 14 Da lower than the piperidine analog Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone (estimated MW 308.38 g·mol⁻¹, based on the addition of one CH₂ group) [1]. The XLogP3 of the pyrrolidine variant is 2.2 [1], whereas the piperidine analog is predicted to exhibit a higher XLogP3 of approximately 2.8 due to increased hydrophobicity from the larger aliphatic ring. This 0.6 log-unit difference can translate into improved aqueous solubility and reduced promiscuous binding for the pyrrolidine compound [2].

medicinal chemistry lead optimization physicochemical profiling

Hydrogen-Bond Acceptor and Rotatable Bond Profile Relative to Pyrazole and Piperidine Analogs

The target compound possesses four hydrogen-bond acceptors and zero donors, identical to the piperidine analog but one fewer acceptor than the pyrazole analog (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone), which contains five due to the extra pyrazole nitrogen [1]. The rotatable bond count is two for the pyrrolidine variant, one fewer than the piperidine analog (estimated three, owing to the larger ring). These differences alter the capacity for directed hydrogen-bond interactions and conformational entropy, which can influence target binding kinetics and pharmacokinetic profiles [2].

drug design molecular recognition pharmacophore modeling

Potential Kinase Inhibition Selectivity Driven by Pyrrolidine Steric Constraint: Indolinone SAR Insights

Patent US7897602 discloses that indolinone derivatives bearing specific heterocyclic substituents exhibit distinct kinase inhibition profiles, with potency and selectivity being sensitive to the nature of the terminal amine [1]. Although no direct biological data are available for the target compound, the pyrrolidine moiety imparts a smaller steric footprint and distinct conformational constraints compared to the piperidine ring. This size difference is expected to modulate selectivity, particularly for kinases with narrow hydrophobic pockets, such as Flt3 or c-Kit, where bulkier substituents may be excluded. The pyrrolidine variant thus represents a structurally distinct probe that can yield complementary hit profiles in kinase screening panels [1].

kinase inhibitor indolinone pharmacophore selectivity profiling

Application Scenarios for Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Exploring SAR Around Pyrrolidine vs. Piperidine Substituents

Procurement of the pyrrolidine variant provides a complementary molecular probe to the piperidine analog, enabling systematic investigation of steric effects on kinase potency and selectivity. The lower molecular weight and lipophilicity (294.35 g·mol⁻¹, XLogP3 2.2) suggest improved solubility and reduced off-target binding, which can be assessed in parallel biochemical assays against a panel of kinases such as VEGFR-2, PDGFR-β, and c-Kit [1].

Focused Library Design for Kinase Inhibitor Screening

Incorporating the target compound into a focused library of indolin-pyridazine analogs enhances scaffold diversity. The pyrrolidine group introduces distinct conformational constraints (fewer rotatable bonds, smaller steric bulk) that differentiate hit profiles from piperidine-containing members, potentially uncovering novel kinase inhibitors with unique selectivity fingerprints [2].

Physicochemical Profiling and Drug-Likeness Assessment

The target compound’s computed properties—MW 294.35, XLogP3 2.2, four HBA, zero HBD, two rotatable bonds—place it within favorable oral drug space [3]. It can serve as a baseline for early ADME profiling (solubility, permeability, microsomal stability) and for benchmarking the impact of the pyrrolidine-to-piperidine substitution on pharmacokinetic parameters.

Quote Request

Request a Quote for Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.